2,6-Dichloro-N,N-diethylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, and among them, the pyrimidine scaffold holds a position of particular importance. nih.gov Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids (RNA and DNA). nih.gov This inherent biological relevance has inspired chemists to explore the vast chemical space occupied by pyrimidine derivatives.

The pyrimidine core is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The presence of the nitrogen atoms within the ring not only influences its basicity and reactivity but also provides key points for hydrogen bonding, a critical interaction in drug-receptor binding. nih.gov Consequently, pyrimidine-based compounds are integral to numerous approved drugs and are continually investigated for new therapeutic applications, including as kinase inhibitors for cancer therapy. nih.govrsc.orgmdpi.com The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. nih.gov

Overview of 2,6-Dichloro-N,N-diethylpyrimidin-4-amine as a Versatile Synthetic Intermediate

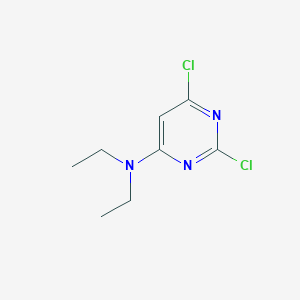

Within the large family of pyrimidine derivatives lies this compound. This compound is characterized by a central pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions and a diethylamino group at the 4 position.

The key to its utility as a synthetic intermediate lies in the reactivity of the two chlorine atoms. The pyrimidine ring is electron-deficient, which makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, such as amines, alcohols, and thiols. The presence of the diethylamino group at the 4-position electronically modifies the ring, potentially influencing the regioselectivity of these substitution reactions. This differential reactivity is a powerful tool for synthetic chemists, enabling the controlled construction of complex, highly functionalized pyrimidine structures from a single, readily available starting material.

Research Context and Scope of the Compound's Utility

While extensive research has been published on the synthesis and application of various dichloropyrimidine derivatives, particularly in the development of kinase inhibitors, specific literature detailing the applications of this compound is not widely available. nih.govnih.govmdpi.com However, based on the well-established reactivity of the 2,4- and 4,6-dichloropyrimidine (B16783) systems, its potential is clear.

The compound serves as a valuable building block for creating libraries of substituted 4-aminopyrimidines. By leveraging the SNAr reactions at the C2 and C6 positions, researchers can introduce diverse functional groups, leading to new chemical entities for screening in drug discovery programs. nih.govmdpi.com For example, similar scaffolds are central to the synthesis of inhibitors for targets like Aurora kinases and Polo-like kinases, which are crucial in cell cycle regulation and are often deregulated in cancers. nih.govnih.gov The diethylamino group provides a fixed point of substitution while the two chlorine atoms offer reactive handles for further chemical exploration, making this compound a compound of latent potential for the synthesis of novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N,N-diethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSJURSHUSIMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698197 | |

| Record name | 2,6-Dichloro-N,N-diethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78418-15-2 | |

| Record name | 2,6-Dichloro-N,N-diethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2,6 Dichloro N,n Diethylpyrimidin 4 Amine

Direct Synthesis of 2,6-Dichloro-N,N-diethylpyrimidin-4-amine from Precursors

The most direct and logical preparative route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine (B138864). In this reaction, 2,4,6-trichloropyrimidine serves as the electrophilic substrate, and diethylamine (B46881) acts as the nucleophile. The pyrimidine (B1678525) ring is highly electron-deficient, which facilitates attack by nucleophiles. The three chlorine atoms on the ring exhibit different levels of reactivity. For monosubstitution on 2,4,6-trichloropyrimidine, the reaction preferentially occurs at the C4 (or the equivalent C6) position. researchgate.net This regioselectivity is attributed to the C4/C6 positions being more activated towards nucleophilic attack than the C2 position. zenodo.org The reaction of 2,4,6-trichloropyrimidine with diethylamine thus yields the desired this compound as the major product.

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of key reaction parameters. A strict control over these conditions is crucial for achieving high yields and minimizing the formation of di- and tri-substituted byproducts.

Stoichiometry: The molar ratio of diethylamine to 2,4,6-trichloropyrimidine must be carefully controlled. Using a slight excess of the amine can drive the reaction to completion, but a large excess could promote further substitution.

Temperature: Temperature plays a critical role. SNAr reactions on chloropyrimidines are often exothermic. While initial reactions may be conducted at room temperature or below, gentle heating might be required to ensure full conversion. However, excessively high temperatures can lead to undesired side reactions and decreased selectivity.

Solvent: The choice of solvent influences the reaction rate and solubility of reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly employed as they can solvate the intermediate Meisenheimer complex, thereby stabilizing the transition state.

Base: Diethylamine can act as both the nucleophile and the base to neutralize the hydrochloric acid (HCl) generated during the reaction. Alternatively, a non-nucleophilic auxiliary base, such as triethylamine (B128534) or potassium carbonate, can be added to the reaction mixture to quench the acid, preserving the nucleophile.

While specific yield data for the reaction between 2,4,6-trichloropyrimidine and diethylamine is not extensively detailed in the literature, comparisons can be drawn from similar reactions. The reaction of 2,4,6-trichloropyrimidine with various anilines demonstrates that monosubstitution at the C4 position is the predominant pathway, with yields being influenced by the electronic properties of the nucleophile. researchgate.net Processes for preparing 2,4,6-trichloropyrimidine itself from barbituric acid have been optimized to achieve yields as high as 90-94%. google.com The efficiency of the subsequent amination step is contingent on the precise control of the aforementioned reaction conditions to maximize the formation of the monosubstituted product.

| Entry | Solvent | Base | Temperature (°C) | Hypothetical Outcome |

|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 25 | Moderate yield, selective monosubstitution. |

| 2 | DMF | Triethylamine | 50 | Higher yield, potential for disubstitution. |

| 3 | THF | Excess Diethylamine | 25 -> 60 | Good yield, requires careful monitoring. |

| 4 | Ethanol | None | Reflux | Risk of solvolysis and side products. |

Regioselective Amination Strategies in Dichloropyrimidines for Analog Preparation

The preparation of analogues of this compound relies on the predictable regioselectivity of amination reactions on various dichloropyrimidine scaffolds. The position of substitution is dictated by the electronic and steric environment of the pyrimidine ring. Generally, for 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com

Nucleophilic aromatic substitution (SNAr) is the fundamental mechanism for introducing amino groups onto a dichloropyrimidine core. wuxiapptec.com The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Both primary and secondary amines can be used as nucleophiles. For instance, the catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) with various sterically hindered secondary amines proceeds smoothly in DMF at elevated temperatures, yielding the corresponding 4-amino-6-chloropyrimidine (B18116) derivatives. nih.gov In the case of symmetrically substituted 4,6-dichloropyrimidines, conventional SNAr conditions with stoichiometric control work effectively with a range of nucleophilic amines. mdpi.com

The regiochemical outcome of the amination of dichloropyrimidines is governed by a combination of steric and electronic factors.

Electronic Factors: The inherent electronic distribution of the pyrimidine ring makes the C4 and C6 positions more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. researchgate.netstackexchange.com The stability of the intermediate Meisenheimer complex is a key determinant; attack at C4 allows for delocalization of the negative charge over two ring nitrogen atoms, which is generally more stabilizing. However, this selectivity can be altered by other substituents on the ring. For example, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical C4 selectivity and direct the incoming nucleophile to the C2 position by altering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

Steric Factors: The steric bulk of the attacking amine can significantly influence the reaction's efficiency. An increase in steric hindrance around the nitrogen atom of the amine nucleophile can lead to lower yields of the amination product. nih.gov This is demonstrated in the reaction of 4,6-dichloropyrimidine with various adamantane-containing amines, where amines with greater steric bulk resulted in diminished product yields. nih.gov

| Amine Nucleophile | Structure | Yield (%) |

|---|---|---|

| N-[2-(1-Adamantyloxy)ethyl]amine | Less hindered | 99 |

| N-[(2-Adamantyl)methyl]amine | Moderately hindered | 76 |

| N-[(1-Adamantyl)methyl]amine | More hindered | 65 |

Derivatization Approaches Utilizing the Pyrimidine Core

The this compound scaffold contains two reactive chlorine atoms, which serve as handles for further functionalization and derivatization. These derivatizations are typically achieved through subsequent nucleophilic substitutions or transition metal-catalyzed cross-coupling reactions.

A primary method for derivatization is the use of palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govtaylorandfrancis.com These reactions allow for the formation of new carbon-carbon bonds at the remaining chloro-positions. For example, 4-amino-6-chloropyrimidines can undergo electrochemical reductive cross-coupling with a variety of functionalized aryl halides in the presence of a nickel catalyst. nih.gov This method provides an efficient route to novel 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov The Suzuki coupling has been successfully used to synthesize 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine and various aryl boronic acids, showcasing the utility of this approach for derivatizing the pyrimidine core. researchgate.net

In addition to C-C bond formation, the remaining chlorine atoms can be displaced by other nucleophiles in a second SNAr reaction. This allows for the introduction of a diverse range of functional groups, including alkoxy, thioalkoxy, or a different amino group, leading to the synthesis of unsymmetrically substituted diaminopyrimidines. nih.govmdpi.com

Synthesis of Novel Pyrimidine Analogues from this compound

The chlorine atoms on this compound can be displaced by a wide array of nucleophiles to generate novel pyrimidine analogues. The SNAr reactions proceed readily due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which helps to stabilize the anionic Meisenheimer intermediate formed during the reaction. acs.org

Common nucleophiles used in these substitutions include primary and secondary aliphatic amines, anilines, alkoxides, and thiophenols. The reaction conditions can often be controlled to favor either mono-substitution or di-substitution. For instance, using one equivalent of a nucleophile at a lower temperature may selectively replace one chlorine atom, while using an excess of the nucleophile at a higher temperature can lead to the replacement of both. researchgate.net This allows for the synthesis of both symmetrically and asymmetrically substituted pyrimidines, depending on the reaction sequence.

Table 1: Examples of Nucleophilic Substitution Reactions for Synthesizing Pyrimidine Analogues

| Starting Material | Nucleophile | Reaction Product |

| This compound | Morpholine | 2-Chloro-6-morpholino-N,N-diethylpyrimidin-4-amine |

| This compound | Aniline (B41778) | 2-Chloro-6-(phenylamino)-N,N-diethylpyrimidin-4-amine |

| This compound | Sodium Methoxide | 2-Chloro-6-methoxy-N,N-diethylpyrimidin-4-amine |

| This compound | Pyrrolidine (excess) | 2,6-Di(pyrrolidin-1-yl)-N,N-diethylpyrimidin-4-amine |

Research on related 4-amino-2,6-dichloropyrimidine (B161716) structures has demonstrated that these substitution reactions are highly efficient. mdpi.com The choice of solvent and base is crucial for optimizing reaction yields and selectivity. Solvents like ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed, often in the presence of a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate to neutralize the HCl generated during the reaction. mdpi.com

Multi-step Synthetic Sequences for Complex Derivative Structures

The ability to perform sequential substitutions on the dichloropyrimidine core is a powerful tool for constructing complex, multi-functionalized molecules. By carefully choosing reagents and controlling reaction conditions, different nucleophiles can be introduced in a stepwise manner, leading to highly tailored derivative structures. This regioselective approach is fundamental to building libraries of compounds for various chemical and pharmaceutical applications. researchgate.net

A typical multi-step sequence involves an initial nucleophilic substitution to replace one of the chlorine atoms, followed by a second substitution to replace the remaining chlorine. This strategy allows for the creation of unsymmetrical 2,4,6-trisubstituted pyrimidines.

For example, a synthetic route could begin with the reaction of this compound with a primary amine, such as benzylamine, under conditions that favor monosubstitution. The resulting intermediate, 2-chloro-6-(benzylamino)-N,N-diethylpyrimidin-4-amine, still possesses a reactive chlorine atom at the C2 position. This remaining chlorine can then be displaced by a different nucleophile, for instance, an azide (B81097) or an alkoxide, to yield a complex, unsymmetrically substituted pyrimidine derivative.

Such multi-step syntheses are crucial in medicinal chemistry. For instance, a similar precursor, 2-methyl-4,6-dichloropyrimidine, is used to synthesize complex thiazolecarboxamides by first reacting it with an aminothiazole ester, followed by hydrolysis and amidation steps. google.com This highlights the utility of the dichloropyrimidine scaffold in building intricate molecular architectures.

Table 2: Hypothetical Multi-step Synthesis of a Complex Pyrimidine Derivative

| Step | Starting Material | Reagent(s) | Intermediate / Final Product |

| 1 | This compound | 1. Benzylamine2. Triethylamine, THF | 2-(Benzylamino)-6-chloro-N,N-diethylpyrimidin-4-amine |

| 2 | 2-(Benzylamino)-6-chloro-N,N-diethylpyrimidin-4-amine | 1. Sodium Azide2. DMF | 2-(Benzylamino)-6-azido-N,N-diethylpyrimidin-4-amine |

This stepwise approach provides access to a vast chemical space, enabling the synthesis of compounds with precisely positioned functional groups designed for specific biological targets or material properties. acs.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro N,n Diethylpyrimidin 4 Amine

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 2,6-dichloro-N,N-diethylpyrimidin-4-amine. The electron-withdrawing nature of the pyrimidine nitrogens and the chlorine atoms activates the ring towards attack by nucleophiles.

Kinetics and Thermodynamics of Halogen Displacement

The displacement of the chloro groups on the pyrimidine ring proceeds through a bimolecular SNAr mechanism. This process typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is the rate-determining step. The stability of this intermediate is a key factor influencing the reaction kinetics.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, studies on analogous dichloropyrimidine systems provide valuable insights. For instance, computational studies on 2,4-dichloropyrimidine (B19661) derivatives have shown that the energy barrier for the formation of the Meisenheimer complex dictates the regioselectivity of the substitution. wuxiapptec.com The relative energies of the transition states for attack at the C2 and C6 positions would determine which chlorine atom is preferentially displaced. The presence of the electron-donating diethylamino group at the 4-position is expected to influence the electron distribution within the ring and, consequently, the activation energies for nucleophilic attack at the C2 and C6 positions.

Factors that stabilize the negatively charged Meisenheimer intermediate will accelerate the reaction. The high electronegativity of the nitrogen atoms in the pyrimidine ring plays a crucial role in stabilizing this intermediate through resonance.

Role of Solvents and Bases in Reaction Pathways

The choice of solvent and base significantly impacts the course and rate of nucleophilic aromatic substitution reactions on this compound.

Solvents: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred for SNAr reactions. These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic species. nih.gov In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity. The polarity of the solvent also influences the stability of the charged Meisenheimer intermediate, with more polar solvents generally favoring its formation and thus accelerating the reaction. nih.gov

Bases: A base is often required in these reactions to neutralize the hydrogen halide that is formed as a byproduct. Common bases include organic amines like triethylamine (B128534) and diisopropylethylamine, or inorganic bases such as potassium carbonate or sodium hydride. The strength of the base can influence the reaction pathway. In reactions with amine nucleophiles, an excess of the reacting amine can sometimes serve as the base. nih.gov The choice of base can also affect the regioselectivity of the substitution, particularly in cases where the nucleophile can exist in different protonation states. For instance, in related 4,6-dichloropyrimidine (B16783) systems, the use of weak bases with aniline (B41778) nucleophiles leads to the selective displacement of a chlorine atom, whereas deprotonated anilines can lead to the displacement of other leaving groups. researchgate.net

| Factor | Role in SNAr Reaction | Examples |

| Solvent | Stabilizes charged intermediates, solvates reactants | Polar aprotic (DMF, DMSO), Polar protic (Ethanol) |

| Base | Neutralizes acidic byproducts, can deprotonate nucleophiles | Organic (Triethylamine), Inorganic (K₂CO₃) |

Cross-Coupling Reactions at Chloro-Substituted Positions (e.g., Suzuki, Sonogashira)

The chloro substituents on this compound serve as excellent handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. Suzuki and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, and alkynyl groups.

Catalyst Systems and Ligand Effects in C-C Bond Formation

The success of Suzuki and Sonogashira reactions hinges on the appropriate choice of a palladium catalyst and a supporting ligand.

Catalyst Systems: Palladium(0) complexes are the active catalysts in these reactions. Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of the palladium source can influence the reaction efficiency.

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are widely used. The steric and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For instance, bulky, electron-rich phosphine ligands often promote the oxidative addition of the chloro-pyrimidine to the palladium center, which is typically the rate-limiting step.

Selectivity and Scope of Cross-Coupling Methodologies

A key challenge in the cross-coupling of di- and polyhalogenated heterocycles is controlling the regioselectivity. In the case of this compound, selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions.

Suzuki Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction generally exhibits good functional group tolerance. The regioselectivity of Suzuki couplings on dichloropyrimidines can be influenced by the electronic and steric environment of the chlorine atoms. In many dichloropyrimidine systems, substitution occurs preferentially at the more electron-deficient position.

Sonogashira Coupling: This reaction enables the introduction of a terminal alkyne. It is typically cocatalyzed by palladium and a copper(I) salt, such as CuI. The reaction is usually carried out in the presence of an amine base, which also serves as the solvent. The scope of the Sonogashira reaction is broad, allowing for the coupling of a wide variety of terminal alkynes.

The sequential cross-coupling of the two chloro-positions with different coupling partners allows for the synthesis of unsymmetrically substituted pyrimidines, further expanding the synthetic utility of this compound.

Functional Group Interconversions and Pyrimidine Ring Modifications

Beyond substitution and cross-coupling at the chloro-positions, the pyrimidine ring and the diethylamino substituent of this compound can undergo further transformations.

While specific examples for this exact compound are scarce in the literature, general principles of pyrimidine chemistry suggest several possibilities. For instance, the chlorine atoms can be converted to other functional groups. Reduction of the chloro groups can lead to the corresponding dechlorinated pyrimidine.

Modification of the pyrimidine ring itself is also conceivable, although it often requires more forcing conditions. For example, catalytic hydrogenation can lead to the reduction of the pyrimidine ring. oregonstate.edu However, such reactions can sometimes lead to ring-opening or complex product mixtures depending on the substrate and reaction conditions. The diethylamino group is generally stable under many reaction conditions but could potentially be cleaved or modified under harsh acidic or oxidative conditions.

Reductive Transformations and Hydrogenation Studies

The reduction of this compound can proceed via two main pathways: reductive dehalogenation of the carbon-chlorine bonds and hydrogenation of the pyrimidine ring. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of catalyst and reducing agent.

Catalytic hydrogenation of chloropyrimidines is a common method for the removal of chlorine atoms. For instance, studies on the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine (B161716) have shown that under certain conditions, the pyrimidine ring itself can be reduced, leading to the formation of tetrahydropyrimidine (B8763341) derivatives. This nuclear reduction can sometimes be followed by ring cleavage and degradation into smaller aliphatic molecules. It is plausible that this compound would exhibit similar behavior, with the potential for both dehalogenation and ring reduction depending on the catalyst and reaction parameters.

The selective removal of the chlorine atoms without affecting the pyrimidine ring is a synthetically useful transformation. This can often be achieved using palladium-based catalysts in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of base is critical to prevent side reactions. While specific data for the diethylamino derivative is scarce, related studies on other chloropyrimidines suggest that catalysts like palladium on carbon (Pd/C) could be effective for this purpose.

Below is a hypothetical data table illustrating potential outcomes of reductive transformations based on the reactivity of similar compounds.

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Major Product(s) |

| Pd/C, H₂ | Ethanol | 25 | 1 | 2-Chloro-N,N-diethylpyrimidin-4-amine & N,N-Diethylpyrimidin-4-amine |

| PtO₂, H₂ | Acetic Acid | 25 | 3 | N,N-Diethyltetrahydropyrimidin-4-amine and degradation products |

| Zn, H₂O | - | 100 | - | N,N-Diethylpyrimidin-4-amine (likely low yield) |

Oxidation Reactions and their Impact on Reactivity

The oxidation of this compound can target several sites within the molecule: the nitrogen atoms of the pyrimidine ring and the diethylamino group.

The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid like trifluoroacetic acid, or with peroxy acids like m-chloroperoxybenzoic acid (mCPBA). rsc.org The introduction of an N-oxide functionality can significantly alter the electronic properties and reactivity of the pyrimidine ring, often making it more susceptible to nucleophilic attack. For this compound, mono-N-oxidation at either the N1 or N3 position would be the expected outcome.

The diethylamino group is also a potential site for oxidation. Tertiary amines can be oxidized by various reagents, including peroxides. For instance, the reaction of N,N-dimethylaniline with benzoyl peroxide is known to proceed via a complex radical mechanism. researchgate.net Similar oxidative pathways could be envisioned for the diethylamino group of the target compound, potentially leading to N-dealkylation or the formation of other oxidation products. However, the presence of the electron-withdrawing dichloropyrimidine ring may influence the susceptibility of the diethylamino group to oxidation compared to simpler dialkylanilines.

The table below summarizes potential oxidation reactions based on the known reactivity of related functionalities.

| Oxidizing Agent | Solvent | Temperature (°C) | Major Product(s) |

| H₂O₂ / CF₃COOH | Dichloromethane | 0-25 | This compound N-oxide |

| m-CPBA | Chloroform | 0-25 | This compound N-oxide |

| Benzoyl Peroxide | Benzene | 80 | Complex mixture of oxidation and degradation products |

Further experimental studies are necessary to fully elucidate the specific pathways and products of the reductive and oxidative transformations of this compound.

Structural and Spectroscopic Investigations in Research

Advanced Spectroscopic Characterization of 2,6-Dichloro-N,N-diethylpyrimidin-4-amine and its Research Derivatives

Spectroscopic methods are fundamental in the detailed characterization of this compound and its analogs. These techniques provide a comprehensive understanding of the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the diethylamino group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The single proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon framework. The two chlorine-bearing carbons in the pyrimidine ring are expected to have distinct chemical shifts, as are the carbons of the diethylamino group. The carbon atom attached to the amino group and the remaining carbon of the pyrimidine ring will also show characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | ~6.0-6.5 | - |

| -N-CH₂ -CH₃ | ~3.5 (quartet) | ~45 |

| -N-CH₂-CH₃ | ~1.2 (triplet) | ~13 |

| Pyrimidine-C-Cl | - | ~160 |

| Pyrimidine-C-N | - | ~158 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio, which is a definitive indicator of the number of chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z Value | Information Obtained |

|---|---|---|

| Low-Resolution MS (EI) | [M]⁺ at ~220, with characteristic M+2 and M+4 isotopic peaks | Molecular weight and presence of two chlorine atoms |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is useful for identifying the functional groups present in this compound. The spectrum would show characteristic absorption bands for the C-Cl, C=N, and C-N stretching vibrations within the pyrimidine ring and the diethylamino substituent. The aromatic C-H stretching and bending vibrations would also be observable.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit absorption bands in the ultraviolet region. The position and intensity of these bands can be influenced by the substituents on the ring.

Table 3: Expected IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Expected Absorption Range | Assignment |

|---|---|---|

| IR Spectroscopy | ~1600-1500 cm⁻¹ | C=N stretching of the pyrimidine ring |

| IR Spectroscopy | ~1350-1250 cm⁻¹ | C-N stretching of the diethylamino group |

| IR Spectroscopy | ~800-600 cm⁻¹ | C-Cl stretching |

X-ray Crystallography Studies for Solid-State Structural Analysis

Conformational Analysis and Intermolecular Interactions

The diethylamino group in this compound is expected to exhibit some degree of conformational flexibility due to rotation around the C-N bonds. The orientation of the ethyl groups relative to the pyrimidine ring would be a key conformational feature.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would exhibit distinct physical properties, and their formation can be influenced by crystallization conditions. For instance, a second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine (B145751) has been identified, highlighting the potential for polymorphic behavior in this class of compounds. nih.gov Crystal engineering principles could be applied to guide the formation of specific crystal structures with desired properties by controlling the intermolecular interactions.

Computational and Theoretical Studies on 2,6 Dichloro N,n Diethylpyrimidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into molecular geometry, stability, and the distribution of electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and to explore the potential energy surface of molecules like 2,6-Dichloro-N,N-diethylpyrimidin-4-amine.

In a typical DFT study, the initial step would be to construct the 3D structure of the molecule. This structure is then subjected to geometry optimization, usually using a functional such as B3LYP combined with a basis set like 6-31G++(d,p). The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a minimum on the potential energy landscape. Further calculations can identify other stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C6-Cl | 1.74 Å |

| Bond Length | C4-N(amine) | 1.35 Å |

| Bond Length | N(amine)-C(ethyl) | 1.47 Å |

| Bond Angle | Cl-C2-N1 | 119.5° |

| Bond Angle | Cl-C6-N1 | 119.5° |

| Bond Angle | C4-N(amine)-C(ethyl) | 121.0° |

| Dihedral Angle | C5-C4-N(amine)-C(ethyl) | 45.0° |

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the electron-rich pyrimidine (B1678525) ring and the diethylamino group, while the LUMO would be distributed over the pyrimidine ring, particularly near the electronegative chlorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

Note: These values are illustrative and based on general expectations for halogenated pyrimidines.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, particularly concerning the rotation of the diethylamino group, MD simulations can provide valuable insights into its conformational landscape and stability.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms over a series of small time steps. This allows for the observation of conformational changes and the identification of the most stable and frequently occurring conformations. The results can reveal the flexibility of the diethylamino group and any steric hindrance that might restrict its rotation.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. For instance, the nucleophilic substitution of the chlorine atoms is a probable reaction. Theoretical calculations can be employed to model the reaction mechanism, identify the transition states, and calculate the activation energies.

By mapping the potential energy surface for a given reaction, researchers can determine the most energetically favorable route. This information is critical for understanding the reactivity of the compound and for designing synthetic routes.

Docking and Molecular Modeling of Potential Biological Interactions (pre-clinical, non-human focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a pre-clinical context, this is often used to predict the binding of a ligand (like this compound) to a protein target.

To investigate potential biological interactions, this compound could be docked into the active sites of various enzymes or receptors. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

The results of a docking study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This can provide initial hypotheses about the compound's potential biological targets, which would require experimental validation.

Table 3: Illustrative Ligand-Protein Interaction Profile for this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | ASN 85 (Backbone NH) | 2.9 |

| Hydrophobic Interaction | LEU 15 | 3.8 |

| Hydrophobic Interaction | VAL 65 | 4.1 |

| Pi-Stacking | PHE 82 | 4.5 |

Note: This table is a hypothetical example of what a docking study might reveal and does not represent actual experimental data.

Biological and Biochemical Investigations at the Molecular and Cellular Level Strictly Non Clinical

Enzyme Inhibition Studies of Pyrimidine (B1678525) Derivatives

The substituted pyrimidine scaffold is a common feature in many enzyme inhibitors. The electron-rich nature of the ring system and the potential for various substitutions allow for targeted interactions with enzyme active sites.

Research on the closely related compound, 4-amino-2,6-dichloropyrimidine (B161716), has demonstrated inhibitory activity against enzymes involved in cellular detoxification and oxidative stress management. Specifically, this compound has been shown to inhibit both Glutathione (B108866) S-Transferase (GST) and Glutathione Reductase (GR).

Glutathione S-Transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics by catalyzing the conjugation of glutathione to a wide variety of substrates. Inhibition of GST can modulate the cellular response to toxins and therapeutic agents.

Glutathione Reductase is a key enzyme in maintaining the cellular pool of reduced glutathione, a critical antioxidant. Inhibition of GR can lead to an increase in oxidative stress within the cell.

The inhibitory activities of 4-amino-2,6-dichloropyrimidine against these enzymes are summarized in the table below.

| Enzyme Target | Test Compound | Inhibition Constant (Kᵢ) | IC₅₀ | Inhibition Type |

| Glutathione S-Transferase (GST) | 4-amino-2,6-dichloropyrimidine | 0.662 µM | Not Reported | Non-competitive |

| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | 0.979 µM | 0.390 µM | Non-competitive |

Receptor Binding Assays and Allosteric Modulation (in vitro)

While specific receptor binding data for 2,6-Dichloro-N,N-diethylpyrimidin-4-amine is not available, the pyrimidine scaffold is a known pharmacophore for various receptor ligands.

There is no specific information in the reviewed literature detailing the interaction of this compound with G-protein coupled receptors (GPCRs) or other specific receptor targets. The broader class of pyrimidine derivatives has been explored for activity at various receptors, including chemokine receptors, but direct evidence for the subject compound is lacking.

Without specific receptor binding data, ligand efficiency and binding affinity measurements for this compound cannot be reported.

Cell-Based Assays for Biological Responses (in vitro, non-human cell lines)

Cell Proliferation and Viability Studies

Direct studies on the effect of this compound on cell proliferation and viability have not been identified in available research. However, research on analogous structures, such as 4-amino-thieno[2,3-d]pyrimidines, has demonstrated notable antiproliferative activity. For instance, certain derivatives have been tested against human breast cancer cell lines, MCF-7 and MDA-MB-231, showing significant inhibitory effects nih.govresearchgate.net.

In a different context, a study on a series of 5-substituted 2-amino-4,6-dichloropyrimidines revealed that these compounds could inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. Crucially, these compounds did not exhibit suppressive effects on the viability of the cells, indicating a specific mechanism of action that does not rely on general cytotoxicity nih.gov. The most potent compound in this series, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC₅₀ of 2 µM for NO inhibition nih.gov.

Table 1: Antiproliferative and Biological Activity of Related Aminopyrimidine Derivatives

| Compound Class | Cell Line/Assay | Activity | Reported IC₅₀ / Effect | Source |

|---|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine carboxylates | MCF-7 (Breast Cancer) | Antiproliferative | IC₅₀ = 4.3 ± 0.11 µg/mL (for lead compound) | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine carboxylates | MDA-MB-231 (Breast Cancer) | Antiproliferative | High Selective Index (SI = 3.7 for lead compound) | nih.gov |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide (NO) Production Assay | Inhibition | IC₅₀ = 2 µM | nih.gov |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide (NO) Production Assay | Inhibition | IC₅₀ range = 9–36 µM | nih.gov |

| 5-substituted 2-amino-4,6-dichloropyrimidines | Cell Viability Assay | No Effect | No suppressive effects on cell viability | nih.gov |

Analysis of Cellular Signaling Pathways and Biomarkers

There is no specific information available detailing the analysis of cellular signaling pathways or biomarkers directly affected by this compound. The broader class of pyrimidine derivatives is known to interact with various key signaling molecules. For example, different substituted pyrimidines have been developed as inhibitors of Janus kinases (JAK) such as JAK2 and JAK3, which are crucial components of the JAK/STAT signaling pathway that regulates cell proliferation, differentiation, and survival tandfonline.comopenrepository.com. Similarly, other pyrimidine-based compounds have been investigated as inhibitors of c-Jun N-terminal kinases (JNK), which are involved in stress signaling pathways nih.gov. However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are pivotal in medicinal chemistry for optimizing lead compounds and predicting the activity of novel molecules. While specific studies focused on this compound are not present in the literature, the principles can be understood from research on the wider aminopyrimidine family.

Design and Synthesis of SAR-Driven Pyrimidine Libraries

The synthesis of libraries of pyrimidine derivatives to explore SAR is a common strategy in drug discovery. The core structure of this compound lends itself to modification at several positions. The synthetic routes typically begin with a multiply halogenated pyrimidine, such as 2,4,6-trichloropyrimidine (B138864) semanticscholar.org.

A general approach to synthesizing a library around the 2,6-dichloro-4-aminopyrimidine scaffold would involve:

Starting Material: 2,4,6-trichloropyrimidine.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is the most reactive towards nucleophilic substitution. Reaction with a diverse range of primary or secondary amines allows for the creation of a library of 4-amino-2,6-dichloropyrimidine derivatives. The synthesis of this compound would be achieved by reacting 2,4,6-trichloropyrimidine with diethylamine (B46881).

Further Diversification: The remaining chlorine atoms at the C2 and C6 positions can be subsequently substituted with other nucleophiles under different reaction conditions to generate further structural diversity.

This systematic approach allows chemists to probe the effect of different substituents at various positions on the pyrimidine ring, thereby establishing a structure-activity relationship semanticscholar.orgnih.gov. For instance, studies on N6 derivatives of 8-azapurine (B62227) started from 4,6-dichloropyrimidine (B16783) to create a library of compounds for evaluation as antiplatelet agents nih.gov.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. No specific QSAR models have been developed for this compound. However, numerous QSAR studies on various classes of pyrimidine derivatives demonstrate the utility of this approach.

These models are built using a set of known active compounds (a training set) and various molecular descriptors that quantify physicochemical properties of the molecules. Statistical methods like Multiple Linear Regression (MLR) and machine learning techniques like Artificial Neural Networks (ANN) are then used to build the predictive model openrepository.commui.ac.ir.

Table 2: Examples of QSAR Models for Pyrimidine Derivative Classes

| Pyrimidine Class | Biological Target/Activity | Modeling Method | Key Findings/Model Performance | Source |

|---|---|---|---|---|

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 Inhibition | MLR and ANN | ANN model showed superior predictive power (R² = 0.998) compared to MLR (R² = 0.889). | mui.ac.ir |

| Imidazopyrimidine derivatives | Antibacterial (E. coli) | CoMFA and CoMSIA (3D-QSAR) | Stable 3D-QSAR models were established (CoMFA r² = 0.872; CoMSIA r² = 0.923), guiding the design of new, more active compounds. | ccspublishing.org.cn |

| Aminopyridine and Anilinopyrimidine derivatives | JNK Inhibition | 2D-QSAR | Identified key molecular descriptors influencing inhibitory activity (log IC₅₀). | nih.gov |

| 2-Aminopyridine derivatives | JAK2 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Developed robust models (CoMSIA r² = 0.992) to predict bioactivities and guide the design of new inhibitors. | tandfonline.com |

Applications of 2,6 Dichloro N,n Diethylpyrimidin 4 Amine in Advanced Chemical Synthesis

As a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring of 2,6-Dichloro-N,N-diethylpyrimidin-4-amine allows for sequential or simultaneous displacement by various nucleophiles. This property is instrumental in the construction of more elaborate heterocyclic frameworks. The diethylamino group, being a moderate electron-donating group, influences the regioselectivity of these substitution reactions, thereby guiding the synthetic pathway towards desired complex molecules.

The chlorine atoms at the C2 and C6 positions exhibit differential reactivity, which can be exploited for the selective introduction of different functionalities. For instance, nucleophilic aromatic substitution (SNAr) reactions are a common strategy where one or both chlorine atoms are replaced by amines, thiols, or alkoxides, leading to the formation of fused pyrimidine systems or polysubstituted pyrimidine derivatives. These derivatives are often scaffolds for pharmacologically active compounds or functional materials.

A generalized reaction scheme illustrating the utility of this compound in synthesizing disubstituted pyrimidines is presented below:

| Reactant | Nucleophile (Nu1) | Nucleophile (Nu2) | Resulting Heterocyclic Core |

| This compound | R1-NH2 | R2-SH | 2-(Alkylamino)-6-(alkylthio)-N,N-diethylpyrimidin-4-amine |

| This compound | R1-OH | R2-NH2 | 2-(Alkoxy)-6-(alkylamino)-N,N-diethylpyrimidin-4-amine |

This table represents hypothetical reaction pathways based on the known reactivity of dichloropyrimidines, as specific research detailing these transformations for the diethylamino derivative is not extensively documented.

Precursor for Functional Materials and Polymer Components

Due to the limited availability of specific research on this compound, its direct application as a precursor for functional materials and polymer components is not well-documented in publicly accessible literature. However, the fundamental reactivity of the dichloropyrimidine core suggests its potential in these areas. The ability to introduce two different functional groups through the displacement of the chlorine atoms could allow for the creation of monomers with specific electronic or physical properties. These monomers could then be polymerized to form functional polymers with applications in electronics, optics, or materials science.

Role in Catalyst or Ligand Development Research

Similarly, the role of this compound in catalyst or ligand development is an area that remains largely unexplored in available scientific literature. The nitrogen atoms within the pyrimidine ring and the exocyclic diethylamino group possess lone pairs of electrons, making them potential coordination sites for metal ions. By strategically substituting the chlorine atoms with other ligating groups, it is theoretically possible to design novel polydentate ligands. These ligands could then be used to form metal complexes with catalytic activity or interesting photophysical properties. However, at present, there is a lack of specific studies demonstrating the use of this compound for these purposes.

Emerging Research Directions and Future Perspectives for 2,6 Dichloro N,n Diethylpyrimidin 4 Amine

Development of Sustainable and Green Synthetic Routes

The synthesis of fine chemicals is increasingly scrutinized through the lens of environmental impact. The principles of green chemistry—waste prevention, atom economy, use of less hazardous chemical syntheses, and energy efficiency—are becoming integral to modern synthetic design. For a molecule like 2,6-Dichloro-N,N-diethylpyrimidin-4-amine, future research will undoubtedly focus on developing more sustainable and eco-friendly synthetic protocols.

Current synthetic approaches to similar chlorinated pyrimidines often rely on traditional methods that may involve harsh reagents, chlorinated solvents, and multiple protection-deprotection steps, leading to significant waste generation. The development of greener alternatives is a critical future direction. This includes the exploration of:

Catalytic C-H Amination: Direct C-H amination of a suitable dichloropyrimidine precursor would be a highly atom-economical route, avoiding the pre-functionalization typically required. Research into transition-metal catalysts (e.g., palladium, copper, or iron) capable of selectively activating the C4-position of the pyrimidine (B1678525) ring for amination with diethylamine (B46881) could revolutionize its synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. The synthesis of this compound in a flow system could allow for precise control over reaction parameters, minimizing side reactions and enabling the use of safer, albeit more reactive, reagents.

Bio-catalysis: The use of enzymes in organic synthesis is a rapidly growing field. While challenging for halogenated heterocycles, the directed evolution of enzymes could yield biocatalysts capable of performing the key synthetic steps under mild, aqueous conditions.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Catalytic C-H Amination | High atom economy, reduced number of synthetic steps. |

| Flow Chemistry | Improved safety, better reaction control, easier scalability. |

| Bio-catalysis | Mild reaction conditions, high selectivity, use of renewable resources. |

| Green Solvents | Reduced environmental pollution and health hazards. |

Exploration of Novel Reactivity Patterns and Transformations

The two chlorine atoms on the pyrimidine ring of this compound are prime handles for a variety of chemical transformations. While nucleophilic aromatic substitution (SNAr) is the most intuitive reaction pathway, future research will likely delve into more nuanced and novel reactivity patterns.

The differential reactivity of the C2 and C6 positions, influenced by the electron-donating diethylamino group at C4, presents opportunities for selective functionalization. Future explorations may include:

Site-Selective Cross-Coupling Reactions: The development of catalytic systems that can distinguish between the C2 and C6 positions for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings would enable the synthesis of a diverse library of derivatives. This could be achieved by leveraging subtle differences in the electronic or steric environment of the two chlorine atoms.

Metal-Halogen Exchange: Grignard or organolithium reagents could be used to selectively replace one of the chlorine atoms, creating a nucleophilic pyrimidine species that can react with a range of electrophiles. Controlling the selectivity of this exchange would be a key research focus.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool. Photoredox catalysis could enable novel transformations of this compound, such as radical-based C-H functionalization at other positions on the ring or novel coupling reactions that are not accessible through traditional thermal methods.

Integration into Chemical Biology Tools and Probes

The structural motif of a substituted pyrimidine is prevalent in many biologically active molecules, including drugs and nucleic acids. This inherent "bio-relevance" makes this compound an interesting scaffold for the development of chemical biology tools.

Future research in this area could focus on:

Activity-Based Probes: By appending a reactive group (a "warhead") to the this compound core, it could be transformed into an activity-based probe to covalently label and identify specific enzymes or proteins in a complex biological sample. The dichloropyrimidine moiety itself could act as the reactive group for certain nucleophilic residues in proteins.

Bioorthogonal Chemistry: The development of reactions that are biocompatible—meaning they can occur in a living system without interfering with native biochemical processes—is a major goal of chemical biology. The reactivity of the chloro-substituents could be harnessed for bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in live cells.

Fragment-Based Drug Discovery: In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. This compound is an ideal candidate for a fragment library due to its relatively small size and the presence of functional groups that can be elaborated to improve binding affinity and selectivity.

| Chemical Biology Application | Potential Role of this compound |

| Activity-Based Probes | Scaffold for designing probes to covalently modify and identify protein targets. |

| Bioorthogonal Chemistry | A reactive partner for bioorthogonal ligation reactions in living systems. |

| Fragment-Based Drug Discovery | A starting fragment for the development of more potent and selective drug candidates. |

Advanced Computational Methodologies for Comprehensive Characterization

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, reactivity, and properties that are often difficult to obtain through experimentation alone. For this compound, advanced computational methods can play a crucial role in guiding future research.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR). ijcce.ac.irijcce.ac.ir Such studies can elucidate the reactivity of the different positions on the pyrimidine ring, helping to rationalize and predict the outcomes of chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with their environment, such as a solvent or a biological target. This can be particularly valuable in understanding binding modes and designing molecules with improved affinity.

In Silico Screening: Computational methods can be used to screen virtual libraries of compounds derived from this compound for potential biological activity or desirable material properties. This can help to prioritize synthetic efforts and accelerate the discovery process.

Potential for Non-Biological Research Applications (e.g., material science, analytical chemistry)

While the focus is often on life sciences, the unique electronic and structural features of this compound suggest potential applications in other areas of chemical research.

Material Science: The pyrimidine core, with its nitrogen atoms, can act as a ligand for metal ions. Polymers or metal-organic frameworks (MOFs) incorporating this moiety could exhibit interesting electronic, optical, or catalytic properties. The presence of the chlorine atoms also provides a handle for further polymerization or functionalization.

Analytical Chemistry: Derivatives of this compound could be developed as chemosensors. By attaching a fluorophore or chromophore, the binding of a specific analyte (e.g., a metal ion or a small molecule) to the pyrimidine ring could lead to a detectable change in the spectroscopic properties, forming the basis of a sensor.

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-Dichloro-N,N-diethylpyrimidin-4-amine and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, derivatives are synthesized by reacting halogenated pyrimidine precursors with amines under basic conditions. A common procedure includes:

- Using NaH in DMF as a base to deprotonate the amine.

- Adding alkyl iodides or aryl halides for N-alkylation/arylation.

- Purification via column chromatography (Hexane/EtOAC gradients) or recrystallization.

Example : Compound 11 (N,2,6-trimethyl-N-(4-propoxyphenyl)furo[2,3-d]pyrimidin-4-amine) was synthesized in 75% yield using NaH/DMF and methyl iodide.

Table 1 : Representative Synthesis Conditions

| Compound | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 8 (N-(4-chlorophenyl)) | NaH/DMF, 4-chlorophenylamine | 63% | |

| 21 (HCl salt) | HCl gas in ether | 90% | |

| 23 (benzofuran derivative) | NaH, DMF, benzofuran-5-amine | 66% |

Q. How are these compounds characterized to confirm structural integrity?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and exchangeable NH protons (e.g., δ 9.74 ppm in compound 8).

- Melting Points : Used to assess purity (e.g., compound 23 melts at 173.4–175.0°C).

- Rf Values : Monitor reaction progress via TLC (e.g., Rf 0.13 for compound 8 in EtOAc/Hexane 1:3).

- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C16H17N3O2 for compound 11).

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer :

- Column Chromatography : Hexane/EtOAc gradients resolve polar impurities (e.g., compound 18 purified with EtOAc/Hexane 1:1).

- Recrystallization : Methanol or ethanol solutions yield high-purity crystals (e.g., compound 21 recrystallized from methanol).

- Acid-Base Extraction : Hydrochloride salts (e.g., compound 21) precipitate in ether for easy isolation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Critical variables include:

- Solvent Polarity : DMF enhances nucleophilicity of amines.

- Base Strength : NaH (strong base) ensures complete deprotonation of secondary amines.

- Temperature : Room temperature minimizes side reactions (e.g., compound 11 synthesized at 25°C).

- Stoichiometry : Excess alkyl iodide (1.1 eq.) drives N-alkylation to completion.

Example : Compound 15 (isopropyl derivative) achieved 80% yield using optimized stoichiometry and DMF.

Q. How can computational methods aid in designing derivatives with enhanced solubility or reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., ICReDD’s reaction path search methods).

- Molecular Dynamics Simulations : Analyze steric effects (e.g., dihedral angles near 90° in crystal structures prevent steric clashes).

- Solubility Modeling : Correlate logP values with experimental solubility (e.g., hydrophilic groups like morpholine improve water solubility).

Q. How should researchers resolve contradictions in reported synthetic yields for similar derivatives?

- Methodological Answer :

- Reproduce Conditions : Verify solvent purity, reaction time, and equipment (e.g., compound 7 yielded 63% vs. 75% in other studies due to NaH freshness).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., overalkylation in compound 13 due to excess iodide).

- Cross-Validate Data : Compare NMR shifts (e.g., δ 3.43 ppm for N-CH3 in compound 11 vs. δ 3.38 ppm in compound 7).

Data-Driven Insights

Table 2 : Key Physicochemical Properties of Select Derivatives

| Compound | Melting Point (°C) | Rf Value | 1H NMR Key Peaks | Reference |

|---|---|---|---|---|

| 8 | 156.6–157.2 | 0.13 | δ 9.74 (NH) | |

| 21 | 287.3–287.7 | 0.01 | δ 7.69 (aromatic) | |

| 23 | 173.4–175.0 | 0.10 | δ 8.13 (benzofuran) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.